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Compound of Interest

Compound Name:
4-Hydroxy-2,6-dimethylnicotinic

acid

CAS No.: 52403-25-5

Cat. No.: B1614586

Get Quote

Compound Identity & Structural Context
Chemical Name: 4-Hydroxy-2,6-dimethylnicotinic acid CAS Registry Number: 33259-21-1

Molecular Formula: C

H

NO

Molecular Weight: 167.16 g/mol Key Application: Primary intermediate for Cilnidipine (L/N-type
Calcium Channel Blocker).

Tautomeric Equilibrium (Critical Insight)
While formally named as a "hydroxypyridine," this compound exhibits tautomeric

polymorphism. In the solid state and in polar solvents (like DMSO-d

), it predominantly exists as the 4-pyridone tautomer: 1,4-dihydro-2,6-dimethyl-4-oxo-3-
pyridinecarboxylic acid.
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Researchers must interpret spectral data (especially IR and NMR) based on the pyridone

structure, not the hydroxy-pyridine form. Failure to account for this leads to misassignment of

the carbonyl and hydroxyl signals.
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Figure 1: Tautomeric equilibrium favoring the 4-pyridone form.

Spectral Data Analysis
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d

(Preferred due to solubility and hydrogen bonding stabilization). Standard: Tetramethylsilane
(TMS) at 0.00 ppm.

H NMR (300/400 MHz) – Characteristic Signals
The spectrum is defined by the symmetry of the methyl groups and the shielding effect of the

carbonyl on the ring proton.[1]
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Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Structural
Insight

13.0 – 14.0 Broad Singlet 1H –COOH

Carboxylic acid

proton.[1] Often

very broad or

invisible due to

exchange.

11.5 – 12.5 Broad Singlet 1H N–H

Pyridone N-H.[1]

Confirms the

dihydro tautomer

structure.

6.0 – 6.3 Singlet 1H H-5

Aromatic ring

proton.[1] Upfield

shifted compared

to pyridine due to

the adjacent

C=O.

2.4 – 2.6 Singlet 3H
CH

(C-6)

Methyl group at

position 6.[1]

2.2 – 2.4 Singlet 3H
CH

(C-2)

Methyl group at

position 2

(deshielded by

adjacent COOH).

[1]
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Expert Note: The N-H signal is diagnostic. If the compound were in the hydroxy-pyridine form,

this signal would be absent, and a phenolic O-H would appear (though often exchanged). The

presence of the N-H confirms the pyridone scaffold.[2]

C NMR (75/100 MHz)
Chemical Shift (

, ppm)
Assignment Note

176.0 – 178.0 C=O (C-4)
Ketone carbonyl of the

pyridone ring.[1]

165.0 – 167.0 COOH Carboxylic acid carbonyl.

148.0 – 152.0 C-2 / C-6
Quaternary carbons attached

to methyls.

115.0 – 120.0 C-3
Quaternary carbon (alpha to

COOH).

110.0 – 112.0 C-5 Methine carbon (CH).[1]

18.0 – 22.0 CH Methyl carbons.[1]

Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR. The IR spectrum is complex due to the "fingerprint" of the pyridone

ring and strong hydrogen bonding.
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Wavenumber (cm

)
Vibration Mode Functional Group

2500 – 3300 Broad Stretch

O-H (Acid) & N-H (Pyridone)

overlap. Indicates strong

dimerization/H-bonding.

1700 – 1730 Strong Stretch
C=O[1] (Carboxylic Acid).[1][3]

[4][5]

1640 – 1660 Strong Stretch

C=O[1] (Pyridone).[2][1][5]

Lower frequency than typical

ketones due to conjugation.

1580 – 1620 Medium Stretch
C=C (Aromatic/Alkene) ring

skeletal vibrations.

1200 – 1300 Strong Stretch C-O (Acid) / C-N stretch.[1]

Mass Spectrometry (MS)
Ionization Mode: ESI (+) or EI (70 eV).

Molecular Ion:

[M+H]

: m/z 168.07 (Base peak in ESI).[1]

[M]

: m/z 167.06 (EI).[1]

Fragmentation Pathway (EI):

m/z 167

149/150: Loss of -OH (Characteristic of carboxylic acids, "Ortho effect").

m/z 167
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123: Loss of CO

(Decarboxylation).

m/z 123

95: Ring contraction/loss of CO from the pyridone core.

Molecular Ion
[M+H]+ = 168

Fragment
[M-OH]+
m/z ~150

 Loss of OH

Decarboxylation
[M-CO2]+
m/z ~123

 Loss of CO2

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways observed in MS.

Synthesis & Impurity Profile
Understanding the synthesis is vital for identifying spectral impurities. The compound is

typically synthesized via a Hantzsch-type condensation or modification of ethyl acetoacetate

derivatives.

Common Impurities:

Ethyl Ester Derivative: If hydrolysis is incomplete. Look for ethyl quartet (~4.1 ppm) and

triplet (~1.2 ppm) in

H NMR.[1]

Decarboxylated By-product (2,6-dimethyl-4-pyridone): Loss of the COOH group. Look for the

disappearance of the acid carbonyl in

C NMR (~165 ppm).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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